Azaphilone-9

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

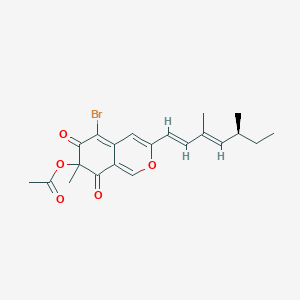

Molecular Formula |

C21H23BrO5 |

|---|---|

Molecular Weight |

435.3 g/mol |

IUPAC Name |

[5-bromo-3-[(1E,3E,5S)-3,5-dimethylhepta-1,3-dienyl]-7-methyl-6,8-dioxoisochromen-7-yl] acetate |

InChI |

InChI=1S/C21H23BrO5/c1-6-12(2)9-13(3)7-8-15-10-16-17(11-26-15)19(24)21(5,27-14(4)23)20(25)18(16)22/h7-12H,6H2,1-5H3/b8-7+,13-9+/t12-,21?/m0/s1 |

InChI Key |

XUOVORQURANBCB-LVUCCPRXSA-N |

Isomeric SMILES |

CC[C@H](C)/C=C(\C)/C=C/C1=CC2=C(C(=O)C(C(=O)C2=CO1)(C)OC(=O)C)Br |

Canonical SMILES |

CCC(C)C=C(C)C=CC1=CC2=C(C(=O)C(C(=O)C2=CO1)(C)OC(=O)C)Br |

Origin of Product |

United States |

Foundational & Exploratory

The Emergence of Azaphilone-9: A Technical Guide to its Fungal Precursor and Semi-Synthetic Derivation

For Researchers, Scientists, and Drug Development Professionals

Azaphilone-9 (AZA-9), a semi-synthetic derivative of the fungal natural product asperbenzaldehyde, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth exploration of the discovery and isolation of its precursor from fungal sources, detailing the methodologies for production, extraction, and the subsequent chemical conversion to this compound.

Discovery and Fungal Source of the Precursor: Asperbenzaldehyde

This compound is not a naturally occurring compound isolated directly from fungal fermentation, but rather is derived from asperbenzaldehyde. Asperbenzaldehyde is a secondary metabolite produced by the filamentous fungus Aspergillus nidulans.[1] Notably, high-yield production of asperbenzaldehyde has been achieved through genetic engineering of Aspergillus nidulans strains.[2] This targeted approach significantly enhances the feasibility of producing this compound on a larger scale.

Production of Asperbenzaldehyde via Fungal Fermentation

The production of asperbenzaldehyde is achieved through the fermentation of genetically engineered Aspergillus nidulans strains. While specific fermentation parameters can vary, a general protocol involves the cultivation of the engineered fungus in a suitable liquid medium.

Table 1: Indicative Fermentation Parameters for Asperbenzaldehyde Production

| Parameter | Typical Range/Condition | Notes |

| Fungal Strain | Engineered Aspergillus nidulans | Strain engineered for overexpression of the asperbenzaldehyde biosynthetic pathway. |

| Culture Medium | Glucose-based medium with yeast extract and peptone | Provides essential carbon and nitrogen sources for fungal growth and metabolite production. |

| Temperature | 28-30 °C | Optimal temperature for Aspergillus nidulans growth and secondary metabolism. |

| pH | 5.0 - 6.0 | Maintained to ensure optimal enzyme activity and fungal health. |

| Agitation | 150-200 rpm | Ensures proper aeration and nutrient distribution in submerged cultures. |

| Incubation Time | 5-7 days | Duration may be optimized based on strain and specific fermentation conditions. |

Experimental Protocol: Isolation and Purification of Asperbenzaldehyde

Following fermentation, the fungal biomass is separated from the culture broth. Asperbenzaldehyde is then extracted from the fungal mycelia and the culture filtrate.

Materials:

-

Fermentation culture of engineered Aspergillus nidulans

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

-

Rotary evaporator

-

Chromatography columns

Procedure:

-

Harvesting: The fungal biomass is separated from the culture broth by filtration or centrifugation.

-

Extraction: The fungal mycelia are extracted with ethyl acetate. The culture filtrate is also extracted with an equal volume of ethyl acetate.

-

Drying and Concentration: The combined organic extracts are dried over anhydrous sodium sulfate and concentrated under reduced pressure using a rotary evaporator.

-

Chromatographic Purification: The crude extract is subjected to silica gel column chromatography. The column is typically eluted with a gradient of hexane and ethyl acetate to yield purified asperbenzaldehyde.

Quantitative Data

Genetically engineered strains of Aspergillus nidulans have been reported to produce asperbenzaldehyde at titers exceeding 2 grams per liter of culture medium, showcasing the potential for industrial-scale production.[2]

Semi-Synthesis of this compound from Asperbenzaldehyde

The conversion of asperbenzaldehyde to this compound involves a semi-synthetic modification. While the specific, detailed protocol for this conversion is proprietary and not extensively published in public literature, the general principle involves a chemical reaction to modify the asperbenzaldehyde backbone. This process highlights the power of combining biological production of a complex precursor with targeted chemical synthesis to access novel compounds like this compound.

Spectroscopic Data for this compound

Accurate structural elucidation of this compound is critical for its characterization and further development. The following table summarizes the key spectroscopic data.

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Data and Observations |

| ¹H NMR | Data not publicly available in detail. |

| ¹³C NMR | Data not publicly available in detail. |

| HRMS | Data not publicly available in detail. |

| UV-Vis | Data not publicly available in detail. |

Note: Detailed, publicly available spectroscopic data for this compound is limited. The provided table will be updated as more information becomes accessible.

Biosynthesis of Asperbenzaldehyde in Aspergillus nidulans

The biosynthesis of asperbenzaldehyde in Aspergillus nidulans follows a polyketide pathway. A non-reducing polyketide synthase (NR-PKS) is responsible for the assembly of the core polyketide chain from acetyl-CoA and malonyl-CoA units. This is followed by a series of enzymatic modifications, including cyclization and aromatization, to yield the final asperbenzaldehyde structure. The specific genes and enzymes involved in this pathway have been identified and characterized, enabling the targeted genetic engineering of Aspergillus nidulans for enhanced production.

Visualizations

Caption: Experimental workflow for the production of this compound.

References

A Technical Guide to the Structural Characterization of Azaphilone-9

Audience: Researchers, scientists, and drug development professionals.

Abstract

Azaphilones are a class of fungal polyketide pigments known for their distinctive pyrone-quinone bicyclic core and a wide array of biological activities.[1][2] This technical guide focuses on Azaphilone-9 (AZA-9), a specific fungal natural product derived from asperbenzaldehyde, which has garnered significant interest for its targeted biological action.[3] It has been identified as an inhibitor of the interaction between the RNA-binding protein Hu antigen R (HuR) and AU-rich elements (ARE) in oncogenic mRNAs.[3][4] This document provides a comprehensive overview of the chemical structure of this compound, detailed experimental protocols for its characterization using modern spectroscopic techniques, and a summary of its biological activity. The methodologies and data are presented to serve as a foundational resource for researchers in natural product chemistry, medicinal chemistry, and drug development.

Core Chemical Structure

Azaphilones are characterized by an isochroman scaffold that contains a pyrone-quinone bicyclic core and a quaternary carbon center.[2] This core structure is highly oxygenated and susceptible to aminophilic reactions, where the pyran oxygen can be exchanged for a nitrogen atom, leading to a change in color from orange to red.[5] this compound, a derivative of asperbenzaldehyde, exemplifies this structural class.[3][6]

Caption: Diagram 1: Logical representation of the key structural features of this compound.

Spectroscopic and Biological Data

The structural elucidation of a natural product like this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Biological activity is quantified through assays measuring its inhibitory concentration.

NMR Spectroscopic Data

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. While a complete, published dataset for this compound is not available in the cited literature, Table 1 provides representative ¹H and ¹³C NMR data for a similar isochromophilone azaphilone compound to illustrate the expected chemical shifts.[7]

Table 1: Representative NMR Spectroscopic Data for an Azaphilone Compound (in CDCl₃) [7]

| Position | δC (ppm) | δH (ppm, J in Hz) |

|---|---|---|

| 1 | 188.4 | - |

| 3 | 157.7 | - |

| 4 | 105.8 | 6.53 (s) |

| 4a | 109.3 | - |

| 5 | 140.3 | - |

| 6 | 114.2 | - |

| 7 | 44.6 | 3.80 (d, 9.1) |

| 8 | 83.6 | - |

| 8a | 129.8 | - |

| 9 | 118.8 | 6.14 (d, 15.8) |

| 10 | 146.0 | 7.56 (dd, 15.8, 9.9) |

| 11 | 133.4 | 7.41 (t, 11.4) |

| 12 | 145.1 | 5.49 (d, 11.4) |

| 13 | 34.0 | 2.64 (m) |

| 14 | 30.2 | 1.44 (m), 1.33 (m) |

| 15 | 12.0 | 0.85 (t, 7.4) |

| 16 | 21.5 | 1.58 (s) |

| 17 | 20.1 | 1.89 (s) |

| 1' | 58.2 | 3.04 (q, 7.1) |

| 2' | 20.9 | 1.01 (d, 7.1) |

| OMe | 52.2 | 3.74 (s) |

| NMe | 49.2 | 3.32 (s) |

| C=O | 169.3 | - |

| 7-Me | 24.6 | 1.45 (s) |

High-Resolution Mass Spectrometry (HRMS) Data

HRMS is crucial for determining the elemental composition of a molecule by providing a highly accurate mass-to-charge ratio (m/z).[8] This allows for the calculation of a molecular formula. The fragmentation patterns observed in tandem MS (MS/MS) experiments offer further structural clues by revealing stable fragments of the parent ion.[9][10]

Table 2: Expected High-Resolution Mass Spectrometry Data

| Ion Type | Technique | Expected Information |

|---|---|---|

| [M+H]⁺ | ESI-TOF | Accurate mass for molecular formula determination. |

| [M+Na]⁺ | ESI-TOF | Adduct ion for confirmation of molecular weight. |

| Fragment Ions | MS/MS | Characteristic losses (e.g., H₂O, CO, side chains) for structural confirmation.[10] |

Biological Activity Data

This compound was identified as a small molecule that interferes with the HuR-ARE interaction, which is critical for the stabilization of many oncogenic mRNAs.[3] Its potency was determined using a fluorescence polarization (FP) competition assay.

Table 3: Biological Activity of this compound

| Target | Assay Type | Result (IC₅₀) | Reference |

|---|

| HuR-ARE Interaction | Fluorescence Polarization | ~1.2 µM |[3] |

Experimental Protocols & Workflows

The characterization of a novel natural product follows a standardized workflow that begins with isolation and proceeds to structural and functional analysis.

General Workflow for Natural Product Characterization

The overall process involves isolating the pure compound from its natural source (e.g., a fungal culture), followed by parallel analysis using NMR and MS to determine its structure.

References

- 1. Recent advances in the chemistry and biology of azaphilones - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00894J [pubs.rsc.org]

- 2. Recent advances in the chemistry and biology of azaphilones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The fungal natural product this compound binds to HuR and inhibits HuR-RNA interaction in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Azaphilone Pigments | Encyclopedia MDPI [encyclopedia.pub]

- 6. The fungal natural product this compound binds to HuR and inhibits HuR-RNA interaction in vitro | PLOS One [journals.plos.org]

- 7. Frontiers | Phytotoxic Azaphilones From the Mangrove-Derived Fungus Penicillium sclerotiorum HY5 [frontiersin.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. scielo.br [scielo.br]

Preliminary Studies on Azaphilone-9 Cytotoxicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azaphilone-9, a fungal-derived polyketide, has emerged as a molecule of interest in cancer research due to its specific mechanism of action. This technical guide provides a comprehensive overview of the preliminary cytotoxic studies on this compound. While direct cytotoxic IC50 values for this compound in cancer cell lines are not extensively documented in publicly available literature, this guide synthesizes the known biochemical interactions and the implied downstream effects on cell signaling pathways. Furthermore, it presents detailed, standardized experimental protocols relevant to the assessment of cytotoxicity and apoptosis, which can be applied to the study of this compound and its derivatives.

Core Mechanism of Action: Inhibition of HuR-ARE Interaction

The primary molecular target of this compound identified to date is the Hu antigen R (HuR), an RNA-binding protein. HuR plays a critical role in post-transcriptional gene regulation by binding to AU-rich elements (AREs) in the 3'-untranslated region (3'-UTR) of many messenger RNAs (mRNAs). This binding stabilizes the mRNAs, leading to increased protein expression.

This compound has been identified as a potent inhibitor of the HuR-ARE interaction, with a reported half-maximal inhibitory concentration (IC50) of approximately 1.2 μM in in vitro assays.[1][2][3][4] By binding to HuR, this compound prevents it from stabilizing its target mRNAs, thereby promoting their degradation.[1][2][3]

Quantitative Data on Azaphilone Cytotoxicity

Direct experimental data on the cytotoxic IC50 values of this compound against various cancer cell lines is limited in the current scientific literature. However, to provide a contextual understanding of the potential potency of this class of compounds, the following table summarizes the cytotoxic activities of other structurally related azaphilone derivatives against several human cancer cell lines.

| Azaphilone Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Bromophilone B | L5178Y (Mouse Lymphoma) | 8.9 | [5] |

| Bromophilone B | A2780 (Human Ovarian Cancer) | 2.7 | [5] |

| Isochromophilone A | 786-O (Human Kidney Carcinoma) | 8.9 | [5] |

| N-Glutarylchaetoviridin C | MGC-803 (Human Gastric Cancer) | 6.6 | [5] |

| N-Glutarylchaetoviridin C | HO8910 (Human Ovarian Cancer) | 9.7 | [5] |

| Chaetomugilide A | HepG2 (Human Liver Cancer) | 1.7 | [5] |

Postulated Signaling Pathway of this compound-Induced Cytotoxicity

Based on its established mechanism as a HuR inhibitor, a putative signaling pathway for this compound-induced cytotoxicity can be proposed. Many of the mRNAs stabilized by HuR encode for proteins that are critical for cancer cell survival and proliferation, including anti-apoptotic proteins such as B-cell lymphoma 2 (Bcl-2) and X-linked inhibitor of apoptosis protein (XIAP).[1]

By inhibiting HuR, this compound is hypothesized to decrease the stability of Bcl-2 and XIAP mRNAs, leading to a reduction in their protein levels. This disruption of the anti-apoptotic machinery would shift the cellular balance towards apoptosis, ultimately resulting in cancer cell death.

Experimental Protocols

The following are detailed, standardized protocols for key experiments to assess the cytotoxicity of this compound.

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing cell viability based on the metabolic activity of mitochondria.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well flat-bottom plates

-

This compound stock solution (in a suitable solvent like DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.

-

Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include vehicle control wells (medium with the same concentration of solvent used for the drug stock).

-

Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell line of interest

-

6-well plates

-

This compound stock solution

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for a specified time.

-

Cell Harvesting: After treatment, collect both adherent and floating cells. Adherent cells can be detached using trypsin. Centrifuge the cell suspension to pellet the cells.

-

Washing: Wash the cells once with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples by flow cytometry within one hour.

Conclusion and Future Directions

Preliminary evidence strongly suggests that this compound possesses a mechanism of action that is highly relevant to cancer therapy. Its ability to inhibit the HuR-ARE interaction provides a clear rationale for its potential cytotoxic effects through the destabilization of key oncogenic and anti-apoptotic mRNAs. However, to fully realize the therapeutic potential of this compound, further research is imperative. Future studies should focus on:

-

Determining the cytotoxic IC50 values of this compound across a broad panel of cancer cell lines to identify sensitive cancer types.

-

Validating the proposed signaling pathway by conducting experiments, such as Western blotting, to measure the protein levels of Bcl-2 and XIAP following this compound treatment.

-

Investigating the in vivo efficacy of this compound in preclinical animal models of cancer.

By addressing these knowledge gaps, the scientific community can build a more complete picture of this compound's cytotoxic properties and pave the way for its potential development as a novel anticancer agent.

References

- 1. The fungal natural product this compound binds to HuR and inhibits HuR-RNA interaction in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The fungal natural product this compound binds to HuR and inhibits HuR-RNA interaction in vitro | PLOS One [journals.plos.org]

- 3. [PDF] The fungal natural product this compound binds to HuR and inhibits HuR-RNA interaction in vitro | Semantic Scholar [semanticscholar.org]

- 4. The fungal natural product this compound binds to HuR and inhibits HuR-RNA interaction in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent advances in the chemistry and biology of azaphilones - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Potential of Azaphilone-9: A Technical Guide for Drug Development Professionals

Introduction: Azaphilone-9 is a fungal-derived natural product belonging to the azaphilone class of polyketides. These compounds are known for their diverse biological activities, and this compound, in particular, has emerged as a promising candidate for therapeutic development, primarily in the field of oncology. This technical guide provides an in-depth overview of the current understanding of this compound's therapeutic potential, with a focus on its mechanism of action, quantitative data, and the experimental protocols used for its characterization. This document is intended for researchers, scientists, and drug development professionals interested in the preclinical evaluation of novel therapeutic agents.

Core Therapeutic Target: Anticancer Activity via HuR Inhibition

The principal therapeutic potential of this compound identified to date lies in its ability to inhibit the interaction between the Human antigen R (HuR) protein and AU-rich elements (AREs) in the 3'-untranslated region (UTR) of messenger RNAs (mRNAs).[1][2] HuR is an RNA-binding protein that plays a critical role in tumorigenesis by stabilizing the mRNAs of many oncogenes, growth factors, and cytokines, thereby promoting cancer cell proliferation, survival, and metastasis.[1][2] By disrupting the HuR-ARE interaction, this compound can destabilize these oncogenic mRNAs, leading to their degradation and a subsequent reduction in the expression of cancer-promoting proteins.

Quantitative Data: In Vitro Inhibition of HuR-RNA Interaction

The inhibitory activity of this compound on the HuR-RNA interaction has been quantified using various biophysical techniques. The following table summarizes the key quantitative data from in vitro studies.

| Parameter | Value | Method | Target | Reference |

| IC50 | 1.2 µM | Fluorescence Polarization (FP) Competition Assay | Full-length HuR and fluorescein-labeled AREc-fos | [1][2] |

| Binding | Direct | Surface Plasmon Resonance (SPR) | Immobilized HuR | [1] |

| Interaction Site | RNA-binding cleft | Nuclear Magnetic Resonance (NMR) Spectroscopy | 15N/ILV-labeled HuR RRM1/2 | [1] |

Signaling Pathway

The mechanism of action of this compound involves the disruption of a key post-transcriptional regulatory pathway mediated by HuR. The following diagram illustrates this signaling pathway and the point of intervention by this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the key experimental protocols used to characterize the interaction between this compound and HuR.

Fluorescence Polarization (FP) Competition Assay

This assay is used to determine the half-maximal inhibitory concentration (IC50) of this compound for the HuR-ARE interaction.[1][2]

Principle: A fluorescein-labeled ARE-containing RNA oligonucleotide (tracer) is incubated with the HuR protein. The binding of the large protein to the small fluorescent tracer slows down the rotational motion of the tracer, resulting in a high fluorescence polarization signal. Unlabeled competitor molecules (like this compound) that bind to HuR will displace the fluorescent tracer, leading to a decrease in the polarization signal.

Protocol:

-

Reagents:

-

Purified full-length HuR protein or HuR RRM1/2 domain.

-

Fluorescein-labeled ARE-containing RNA oligonucleotide (e.g., from the c-fos 3'-UTR).

-

This compound stock solution (in DMSO).

-

Assay buffer (e.g., PBS, pH 7.4, with 0.01% Tween-20).

-

-

Procedure: a. In a 384-well black plate, add a constant concentration of HuR protein (e.g., 10 nM) and fluorescein-labeled ARE-RNA (e.g., 2 nM) to each well. b. Add serial dilutions of this compound to the wells. Include control wells with no inhibitor (maximum polarization) and wells with no HuR protein (minimum polarization). c. Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to reach equilibrium. d. Measure fluorescence polarization using a plate reader equipped with appropriate filters for fluorescein (Excitation: 485 nm, Emission: 535 nm). e. Plot the fluorescence polarization values against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Surface Plasmon Resonance (SPR)

SPR is used to confirm the direct binding of this compound to HuR and to study the kinetics of the interaction.[1]

Principle: HuR is immobilized on a sensor chip. A solution containing this compound is flowed over the surface. The binding of this compound to the immobilized HuR causes a change in the refractive index at the sensor surface, which is detected as a change in the resonance angle of the surface plasmons. This change is proportional to the mass of the bound analyte.

Protocol:

-

Immobilization: a. Activate the surface of a CM5 sensor chip using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). b. Inject a solution of purified HuR protein in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) to immobilize it on the sensor surface via amine coupling. c. Deactivate any remaining active esters with an injection of ethanolamine-HCl.

-

Binding Analysis: a. Flow running buffer (e.g., HBS-EP+) over the sensor surface to establish a stable baseline. b. Inject a series of concentrations of this compound over the immobilized HuR surface. c. Monitor the association and dissociation phases in real-time by recording the SPR signal (response units, RU). d. Regenerate the sensor surface between injections with a suitable regeneration solution (e.g., a short pulse of low pH glycine or high salt solution) if necessary. e. Analyze the resulting sensorgrams to determine binding kinetics (kon, koff) and affinity (KD).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is employed to identify the binding site of this compound on the HuR protein.[1]

Principle: 15N-labeled HuR protein is prepared and its 1H-15N HSQC spectrum is recorded. Each peak in the spectrum corresponds to a specific amide proton-nitrogen pair in the protein backbone. Upon binding of a ligand like this compound, the chemical environment of the amino acid residues in the binding site is altered, leading to chemical shift perturbations (changes in peak positions) or line broadening of the corresponding peaks in the HSQC spectrum.

Protocol:

-

Protein Expression and Purification: Express and purify 15N-labeled HuR RRM1/2 domain using standard molecular biology techniques.

-

NMR Sample Preparation: Prepare a solution of 15N-labeled HuR RRM1/2 in a suitable NMR buffer (e.g., phosphate buffer, pH 6.8, containing 5% D2O).

-

NMR Titration: a. Acquire a baseline 1H-15N HSQC spectrum of the 15N-labeled HuR RRM1/2. b. Add increasing amounts of a stock solution of this compound to the protein sample. c. Acquire a 1H-15N HSQC spectrum after each addition.

-

Data Analysis: a. Overlay the spectra from the titration series. b. Identify the amino acid residues whose corresponding peaks show significant chemical shift perturbations or line broadening upon addition of this compound. c. Map these residues onto the three-dimensional structure of HuR to visualize the binding site.

Other Potential Therapeutic Applications

While the primary focus of research on this compound has been its anticancer activity, the broader class of azaphilones exhibits a wide range of biological activities, suggesting that this compound may have therapeutic potential in other areas. However, it is crucial to note that specific in vitro or in vivo data for this compound in these contexts is currently lacking in the public domain.

Anti-inflammatory Activity

Many azaphilone derivatives have demonstrated anti-inflammatory properties, often by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.[3] The underlying mechanism frequently involves the inhibition of the NF-κB signaling pathway.

General Experimental Protocol for Anti-inflammatory Screening (Nitric Oxide Assay):

-

Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

-

Treatment: Pre-treat the cells with various concentrations of the test compound (e.g., this compound) for 1 hour.

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. Include control wells (untreated cells, cells treated with LPS only, and cells treated with a known inhibitor).

-

Incubation: Incubate the plate for 24 hours.

-

NO Measurement: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.

-

Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-only control and determine the IC50 value.

Antimicrobial Activity

Several azaphilones have been reported to possess antibacterial and antifungal activities.

General Experimental Protocol for Antimicrobial Screening (Broth Microdilution Assay for MIC Determination):

-

Inoculum Preparation: Prepare a standardized inoculum of the target bacterial or fungal strain.

-

Serial Dilution: Perform a serial two-fold dilution of the test compound in a 96-well microtiter plate containing appropriate growth medium.

-

Inoculation: Inoculate each well with the prepared microbial suspension. Include positive (microbe only) and negative (medium only) controls.

-

Incubation: Incubate the plate at the optimal temperature and time for the growth of the microorganism.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Antiviral Activity

Some azaphilones have shown potential as antiviral agents.

General Experimental Protocol for Antiviral Screening (Plaque Reduction Assay):

-

Cell Seeding: Seed a monolayer of host cells susceptible to the target virus in a multi-well plate.

-

Virus Infection: Infect the cell monolayer with a known amount of the virus.

-

Treatment: After a short adsorption period, remove the virus inoculum and add an overlay medium containing various concentrations of the test compound.

-

Incubation: Incubate the plates for a period sufficient for plaque formation.

-

Plaque Visualization: Fix and stain the cells to visualize and count the plaques.

-

Data Analysis: Calculate the percentage of plaque reduction compared to the virus control and determine the EC50 (50% effective concentration).

In Vivo Studies, Toxicology, and Pharmacokinetics

A comprehensive search of publicly available scientific literature and clinical trial registries did not yield any data on the in vivo efficacy, preclinical toxicology, or pharmacokinetic profile of this compound. This indicates that the compound is likely still in the early stages of preclinical development. Further studies are required to assess its safety, tolerability, and efficacy in animal models before it can be considered for clinical investigation.

Conclusion and Future Directions

This compound is a promising natural product with demonstrated in vitro activity against a key cancer target, the RNA-binding protein HuR. The available data on its mechanism of action and inhibitory potency provide a strong rationale for its further development as an anticancer agent. However, a significant amount of preclinical research is still required. Future studies should focus on:

-

Broad-Spectrum Activity Profiling: Systematically evaluating the anti-inflammatory, antimicrobial, and antiviral potential of this compound to explore its full therapeutic utility.

-

In Vivo Efficacy Studies: Assessing the anticancer efficacy of this compound in relevant animal models of cancer.

-

Pharmacokinetic and Toxicological Evaluation: Determining the absorption, distribution, metabolism, excretion (ADME), and toxicity profile of this compound to establish a safe and effective dosing regimen for potential clinical trials.

-

Lead Optimization: Synthesizing and evaluating derivatives of this compound to improve its potency, selectivity, and pharmacokinetic properties.

The successful completion of these studies will be critical in determining the ultimate therapeutic value of this compound and its potential to be translated into a clinically effective drug.

References

- 1. The fungal natural product this compound binds to HuR and inhibits HuR-RNA interaction in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The fungal natural product this compound binds to HuR and inhibits HuR-RNA interaction in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Azaphilone derivatives with anti-inflammatory activity from the mangrove endophytic fungus Penicillium sclerotiorum ZJHJJ-18 - PubMed [pubmed.ncbi.nlm.nih.gov]

Azaphilone-9: A Novel Inhibitor of the HuR Protein - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Human antigen R (HuR) protein, a member of the ELAV/Hu family of RNA-binding proteins, has emerged as a critical regulator of post-transcriptional gene expression.[1][2][3] HuR plays a pivotal role in tumorigenesis by binding to AU-rich elements (AREs) in the 3'-untranslated region (UTR) of various oncogenic mRNAs, thereby enhancing their stability and promoting their translation.[1][2][4] This stabilization leads to the upregulation of proteins involved in cell proliferation, survival, angiogenesis, and metastasis, making HuR a compelling target for anticancer drug development.[1][5][6] Azaphilone-9 (AZA-9), a fungal natural product derivative, has been identified as a potent inhibitor of the HuR-RNA interaction, offering a promising new avenue for cancer therapy.[1][5] This technical guide provides an in-depth overview of this compound as a novel HuR protein inhibitor, including its mechanism of action, quantitative binding data, detailed experimental protocols for its characterization, and the relevant signaling pathways.

Mechanism of Action

This compound directly targets the RNA-binding protein HuR, interfering with its ability to bind to the AREs of target mRNAs.[1][5] Through competitive binding within the RNA-binding cleft of HuR, AZA-9 effectively displaces the mRNA, leading to its degradation and a subsequent reduction in the expression of oncogenic proteins.[1] This mechanism has been elucidated through a combination of biophysical and computational techniques, including fluorescence polarization, surface plasmon resonance, and nuclear magnetic resonance.[1][2]

Quantitative Data

The inhibitory potency of this compound against the HuR-ARE interaction has been quantified using in vitro assays. The following table summarizes the key quantitative data for AZA-9.

| Parameter | Value | Assay Conditions | Reference |

| IC50 (Full-length HuR) | ~1.2 µM | Fluorescence Polarization Competition Assay with 10 nM HuR and 2 nM fluorescein-labeled AREc-fos | [1][5] |

| IC50 (HuR RRM1/2) | 7.4 µM | Fluorescence Polarization Competition Assay with 50 nM HuR RRM1/2 and 2 nM fluorescein-labeled AREc-fos | [1] |

Signaling Pathways

HuR is a central node in a complex network of signaling pathways that are frequently dysregulated in cancer. By inhibiting HuR, this compound can modulate these pathways, leading to anti-tumor effects. The following diagram illustrates the key signaling pathways influenced by HuR.

Caption: HuR signaling pathway and the inhibitory action of this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize this compound as a HuR inhibitor.

Experimental Workflow

The overall workflow for identifying and validating a HuR inhibitor like this compound is depicted below.

Caption: Experimental workflow for the characterization of a HuR inhibitor.

Fluorescence Polarization (FP) Competition Assay

This assay is used to determine the ability of a compound to inhibit the interaction between HuR and a fluorescently labeled RNA probe.

Materials:

-

Purified full-length HuR protein or HuR RRM1/2 domains.

-

Fluorescein-labeled RNA oligonucleotide containing an ARE sequence (e.g., c-fos ARE).

-

This compound or other test compounds.

-

Assay buffer (e.g., 20 mM HEPES pH 7.5, 50 mM KCl, 1 mM MgCl2, 0.1 mg/mL BSA, 0.01% Tween-20).

-

Black, non-binding 384-well plates.

-

Plate reader capable of measuring fluorescence polarization.

Procedure:

-

Prepare a solution of HuR protein and the fluorescein-labeled ARE-RNA probe in the assay buffer at concentrations that yield a high polarization signal (typically around 80% of the maximum).[7]

-

Serially dilute this compound or test compounds in the assay buffer.

-

In a 384-well plate, add the HuR-RNA pre-incubated mixture.[8]

-

Add the serially diluted compounds to the wells. Include controls with DMSO (vehicle) and buffer only.

-

Incubate the plate at room temperature for 30-60 minutes to allow the binding to reach equilibrium.[8]

-

Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters (e.g., 485 nm excitation and 535 nm emission for fluorescein).[8]

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Surface Plasmon Resonance (SPR)

SPR is employed to confirm the direct binding of this compound to HuR and to determine the binding kinetics.

Materials:

-

SPR instrument (e.g., Biacore).

-

Sensor chip (e.g., CM5).

-

Purified HuR protein (ligand).

-

This compound (analyte).

-

Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5).

-

Running buffer (e.g., HBS-EP+).

-

Amine coupling kit (EDC, NHS, ethanolamine).

Procedure:

-

Immobilize the purified HuR protein onto the surface of a sensor chip using standard amine coupling chemistry.

-

Prepare a series of concentrations of this compound in the running buffer.

-

Inject the different concentrations of this compound over the sensor chip surface at a constant flow rate.

-

Monitor the change in the SPR signal (response units, RU) over time to generate sensorgrams.

-

After each injection, regenerate the sensor surface if necessary to remove the bound analyte.

-

Fit the sensorgram data to an appropriate binding model to determine the association (ka) and dissociation (kd) rate constants, and calculate the equilibrium dissociation constant (KD).

Nuclear Magnetic Resonance (NMR) Titration

NMR titration is used to map the binding site of this compound on the HuR protein.

Materials:

-

15N-labeled purified HuR RRM1/2 protein.

-

This compound.

-

NMR buffer (e.g., 20 mM sodium phosphate pH 6.5, 50 mM NaCl, in 90% H2O/10% D2O).

-

NMR spectrometer.

Procedure:

-

Acquire a baseline 2D 1H-15N HSQC spectrum of the 15N-labeled HuR RRM1/2 protein.

-

Prepare a stock solution of this compound in a compatible solvent (e.g., DMSO-d6).

-

Add increasing molar ratios of the this compound stock solution to the protein sample.

-

Acquire a 2D 1H-15N HSQC spectrum at each titration point.

-

Overlay the spectra and analyze the chemical shift perturbations (CSPs) of the protein's amide resonances.

-

Residues with significant CSPs are likely to be at or near the binding site of this compound. Map these residues onto the 3D structure of HuR to visualize the binding interface.

Conclusion

This compound represents a promising lead compound for the development of novel anticancer therapeutics targeting the HuR protein. Its ability to directly bind to HuR and disrupt the stabilization of oncogenic mRNAs provides a clear mechanism for its anti-tumor activity. The experimental protocols and data presented in this technical guide offer a comprehensive resource for researchers and drug development professionals interested in furthering the study of this compound and other HuR inhibitors. Further investigation into the in vivo efficacy and safety of this compound and its derivatives is warranted to translate these promising preclinical findings into clinical applications.

References

- 1. mdpi.com [mdpi.com]

- 2. embopress.org [embopress.org]

- 3. HuR Inhibits Apoptosis by Amplifying Akt Signaling through a Positive Feedback Loop - PMC [pmc.ncbi.nlm.nih.gov]

- 4. HuR (ELAVL1) Stabilizes SOX9 mRNA and Promotes Migration and Invasion in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Post-transcriptional regulation of cancer traits by HuR - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting the mRNA-binding protein HuR impairs malignant characteristics of pancreatic ductal adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

The Architectural Blueprint of Nature's Pigments: An In-depth Guide to Azaphilone Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Azaphilone compounds, a diverse class of fungal polyketide pigments, have garnered significant attention for their vibrant colors and broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic properties. This technical guide delves into the core biosynthetic pathways of azaphilones, providing a comprehensive overview of the key enzymatic players, precursor molecules, and regulatory networks that govern their production. Detailed experimental protocols for studying these intricate pathways are also provided, alongside a visual exploration of the molecular logic that underpins their assembly.

Core Biosynthetic Machinery: A Symphony of Enzymes

The biosynthesis of the characteristic pyranoquinone core of azaphilones is a multi-step process orchestrated by a conserved set of enzymes, primarily encoded within physically clustered biosynthetic gene clusters (BGCs). The central players in this molecular assembly line are the polyketide synthases (PKSs).

Azaphilone biosynthesis typically involves the collaborative action of two types of iterative PKSs: a non-reducing PKS (NR-PKS) and a highly-reducing PKS (HR-PKS).[1][2] The NR-PKS is responsible for assembling the core aromatic structure from acetate and malonate units, while the HR-PKS synthesizes a fatty acid-like side chain that is later incorporated.

The general biosynthetic route can be summarized as follows:

-

Polyketide Chain Assembly: The NR-PKS initiates the process by iteratively condensing acetyl-CoA and malonyl-CoA units to form a polyketide chain.[3][4]

-

Formation of the Benzaldehyde Intermediate: The polyketide chain undergoes a series of cyclization and aromatization reactions to yield a key benzaldehyde intermediate.[5][6]

-

Oxidative Dearomatization and Pyrone Ring Formation: A crucial step is catalyzed by a FAD-dependent monooxygenase, which hydroxylates the benzaldehyde intermediate, leading to a dearomatization and subsequent spontaneous cyclization to form the characteristic bicyclic pyranoquinone core of azaphilones.[5][6]

-

Acylation: An acyltransferase then attaches the fatty acid chain, synthesized by the HR-PKS, to the pyranoquinone core.[5][6]

-

Tailoring Modifications: A variety of tailoring enzymes, including reductases, oxidases, and methyltransferases, further modify the azaphilone scaffold to generate the vast diversity of naturally occurring derivatives.[3]

Key Enzymes and Their Roles

The following table summarizes the key enzymes involved in azaphilone biosynthesis and their respective functions.

| Enzyme Class | Specific Enzyme Example | Function | Reference(s) |

| Non-Reducing Polyketide Synthase (NR-PKS) | MrPigA (Monascus ruber) | Assembly of the core polyketide chain. | [3] |

| Highly-Reducing Polyketide Synthase (HR-PKS) | AzaB (Aspergillus niger) | Synthesis of the fatty acid side chain. | [6] |

| FAD-dependent Monooxygenase | AzaH (Aspergillus niger) | Catalyzes the key oxidative dearomatization and pyran ring formation. | [5][6] |

| Acyltransferase | MrPigD (Monascus ruber) | Attaches the fatty acid side chain to the pyranoquinone core. | [3] |

| Reductase/Dehydrogenase | MrPigE (Monascus ruber) | Involved in the reduction of intermediates. | [3] |

| Transcription Factor | MppR1 (Monascus purpureus) | Regulates the expression of the azaphilone biosynthetic gene cluster. | [7][8] |

Quantitative Insights into Azaphilone Production

While detailed enzyme kinetic data for many azaphilone biosynthetic enzymes remains to be fully elucidated, studies on engineered fungal strains have provided valuable insights into production capabilities. The following table presents a summary of reported production titers for various azaphilone compounds.

| Fungal Strain | Compound(s) | Titer | Reference(s) |

| Monascus purpureus HJ11 (Engineered) | Total Monascus Azaphilones (MAs) | 14.6 g/L | [9][10] |

| Aspergillus niger (Engineered) | Enniatin (a nonribosomal peptide, for comparison of heterologous production) | up to 4.5 g/L | [11][12] |

| Monascus ruber M7 (supplemented with 0.1% acetic acid) | Rubropunctatin | 1.92-fold increase | [13] |

| Monascus ruber M7 (supplemented with 0.1% ammonium acetate) | Monascin | 11.7-fold increase (extracellular) | [13] |

| Monascus ruber M7 (supplemented with 0.1% ammonium acetate) | Ankaflavin | 14.2-fold increase (extracellular) | [13] |

Visualizing the Biosynthetic Pathways and Workflows

To provide a clearer understanding of the complex processes involved in azaphilone biosynthesis and its investigation, the following diagrams have been generated using the DOT language.

Figure 1: Generalized biosynthetic pathway for azaphilone compounds.

Figure 2: Experimental workflow for CRISPR/Cas9-mediated gene knockout.

Figure 3: Simplified regulatory network of azaphilone biosynthesis.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate azaphilone biosynthesis.

Protocol 1: CRISPR/Cas9-Mediated Gene Knockout in Monascus spp.

This protocol is adapted from methodologies described for Monascus pilosus and provides a framework for targeted gene deletion to study the function of biosynthetic genes.[14][15]

Materials:

-

Monascus strain of interest

-

pFC332 vector (or other suitable vector for Cas9 and gRNA expression)

-

Donor DNA cassette containing a selection marker (e.g., hygromycin resistance) flanked by homology arms (approx. 1 kb) corresponding to the regions upstream and downstream of the target gene.

-

Protoplasting solution (e.g., 10 mg/mL Lysing Enzymes from Trichoderma harzianum)

-

PEG-CaCl₂ solution (40% PEG 4000, 0.6 M KCl, 50 mM CaCl₂)

-

Regeneration medium (e.g., PDA supplemented with 0.6 M KCl)

-

Selective medium (regeneration medium containing the appropriate antibiotic)

Procedure:

-

gRNA Design and Vector Construction:

-

Design two gRNAs targeting the 5' and 3' ends of the gene of interest using a suitable online tool (e.g., CRISPR-P).

-

Synthesize the gRNA cassettes and clone them into the Cas9 expression vector according to the manufacturer's instructions.

-

-

Preparation of Donor DNA:

-

Amplify the upstream and downstream homology arms from the genomic DNA of the Monascus strain.

-

Amplify the selection marker cassette.

-

Assemble the donor DNA cassette (upstream arm - selection marker - downstream arm) using fusion PCR or Gibson assembly.

-

-

Protoplast Preparation:

-

Grow the Monascus strain in liquid medium for 2-3 days.

-

Harvest the mycelia by filtration and wash with an osmotic stabilizer (e.g., 0.6 M KCl).

-

Resuspend the mycelia in the protoplasting solution and incubate at 30°C with gentle shaking until a sufficient number of protoplasts are released (monitor microscopically).

-

Filter the protoplast suspension through sterile cotton to remove mycelial debris.

-

Wash the protoplasts twice with the osmotic stabilizer.

-

Resuspend the protoplasts in STC buffer (1.2 M sorbitol, 10 mM Tris-HCl pH 7.5, 50 mM CaCl₂) to a final concentration of 10⁷-10⁸ protoplasts/mL.

-

-

Transformation:

-

Mix 100 µL of the protoplast suspension with 5-10 µg of the Cas9/gRNA plasmid and 5-10 µg of the donor DNA cassette.

-

Add 25 µL of PEG-CaCl₂ solution and incubate on ice for 20 minutes.

-

Add 1 mL of PEG-CaCl₂ solution and incubate at room temperature for 15 minutes.

-

Add 2 mL of STC buffer and mix gently.

-

-

Regeneration and Selection:

-

Plate the transformation mixture onto regeneration medium and incubate at 28°C for 1-2 days.

-

Overlay the plates with selective medium and incubate for a further 5-7 days until transformants appear.

-

-

Screening and Verification:

-

Isolate genomic DNA from the transformants.

-

Perform PCR using primers flanking the target gene and primers internal to the selection marker to screen for homologous recombination events.

-

Confirm the gene deletion by Southern blotting or sequencing of the PCR products.

-

Protocol 2: Heterologous Expression of an Azaphilone Gene Cluster in Aspergillus oryzae

This protocol provides a general framework for expressing a fungal biosynthetic gene cluster in the well-characterized host Aspergillus oryzae.[2][3][5]

Materials:

-

Aspergillus oryzae host strain (e.g., NSAR1)

-

pTAex3 vector (or other suitable expression vector)

-

Genomic DNA from the azaphilone-producing fungus

-

Restriction enzymes, T4 DNA ligase

-

Protoplasting and transformation reagents for A. oryzae

-

Culture media for A. oryzae (e.g., Czapek-Dox medium)

Procedure:

-

Gene Cluster Amplification and Vector Construction:

-

Identify the boundaries of the azaphilone biosynthetic gene cluster using bioinformatics tools.

-

Amplify the entire gene cluster from the genomic DNA of the producing fungus using long-range PCR.

-

Clone the amplified gene cluster into the A. oryzae expression vector under the control of an inducible or constitutive promoter.

-

-

Transformation of Aspergillus oryzae :

-

Prepare protoplasts from the A. oryzae host strain as described in Protocol 1.

-

Transform the protoplasts with the expression vector containing the azaphilone gene cluster.

-

Select for transformants on an appropriate selective medium.

-

-

Expression and Metabolite Analysis:

-

Cultivate the recombinant A. oryzae strains in a suitable production medium. If using an inducible promoter, add the inducer at the appropriate time.

-

After a suitable incubation period, extract the secondary metabolites from the culture broth and mycelia using an organic solvent (e.g., ethyl acetate).

-

Analyze the crude extract by LC-MS/MS and compare the metabolite profile to that of the wild-type A. oryzae and the original azaphilone-producing strain to identify the heterologously produced azaphilones.

-

Protocol 3: In Vitro Reconstitution and Assay of a Fungal Non-Reducing Polyketide Synthase (NR-PKS)

This protocol outlines a general procedure for the in vitro characterization of a purified NR-PKS involved in azaphilone biosynthesis.[16][17][18]

Materials:

-

Purified NR-PKS enzyme

-

Acetyl-CoA (starter unit)

-

Malonyl-CoA (extender unit)

-

NADPH (for reductive release, if applicable)

-

Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.2, 1 mM DTT)

-

Quenching solution (e.g., 10% formic acid)

-

Ethyl acetate for extraction

-

LC-MS system for product analysis

Procedure:

-

Enzyme Purification:

-

Clone the NR-PKS gene into a suitable expression vector (e.g., pET vector for E. coli expression) with an affinity tag (e.g., His-tag).

-

Express the protein in a suitable host (e.g., E. coli BL21(DE3)).

-

Purify the NR-PKS protein using affinity chromatography (e.g., Ni-NTA).

-

-

In Vitro Assay:

-

Set up the reaction mixture in the assay buffer containing the purified NR-PKS (e.g., 2-5 µM).

-

Initiate the reaction by adding the substrates: acetyl-CoA (e.g., 0.5 mM), malonyl-CoA (e.g., 1 mM), and NADPH (e.g., 2 mM).

-

Incubate the reaction at the optimal temperature for the enzyme (e.g., 28-30°C) for a defined period (e.g., 1-4 hours).

-

-

Product Extraction and Analysis:

-

Stop the reaction by adding the quenching solution.

-

Extract the products with an equal volume of ethyl acetate.

-

Evaporate the organic solvent and resuspend the residue in a suitable solvent (e.g., methanol).

-

Analyze the products by LC-MS to identify the polyketide intermediates or final products.

-

Conclusion

The biosynthesis of azaphilone compounds represents a fascinating example of nature's ability to generate chemical diversity through the combinatorial use of a conserved set of enzymes. A deeper understanding of these biosynthetic pathways, facilitated by the experimental approaches outlined in this guide, holds immense potential for the discovery of novel bioactive molecules and the development of engineered fungal cell factories for the sustainable production of high-value pigments and pharmaceuticals. The continued exploration of the genetic and enzymatic basis of azaphilone biosynthesis will undoubtedly unlock new opportunities in drug development and biotechnology.

References

- 1. Characterization of a silent azaphilone biosynthesis gene cluster in Aspergillus terreus NIH 2624 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Investigating Fungal Biosynthetic Pathways Using Heterologous Gene Expression: Aspergillus oryzae as a Heterologous Host - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Investigating Fungal Biosynthetic Pathways Using Heterologous Gene Expression: Aspergillus oryzae as a Heterologous Host | Springer Nature Experiments [experiments.springernature.com]

- 4. [Identification of a pigment-polyketide synthase gene deleted mutant of Monascus ruber M7] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Heterologous expression system in Aspergillus oryzae for fungal biosynthetic gene clusters of secondary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Genetic localization and in vivo characterization of a Monascus azaphilone pigment biosynthetic gene cluster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Genetic localization and in vivo characterization of a <i>Monascus</i> azaphilone pigment biosynthetic gene cluster - ProQuest [proquest.com]

- 9. An Integrated Approach to Determine the Boundaries of the Azaphilone Pigment Biosynthetic Gene Cluster of Monascus ruber M7 Grown on Potato Dextrose Agar - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jstage.jst.go.jp [jstage.jst.go.jp]

- 11. Engineering of Aspergillus niger for the production of secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Engineering of Aspergillus niger for the production of secondary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Transfigured Morphology and Ameliorated Production of Six Monascus Pigments by Acetate Species Supplementation in Monascus ruber M7 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. CRISPR/Cas9 system is a suitable gene targeting editing tool to filamentous fungus Monascus pilosus - PMC [pmc.ncbi.nlm.nih.gov]

- 15. CRISPR/Cas9 system is a suitable gene targeting editing tool to filamentous fungus Monascus pilosus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Purification and in vitro reconstitution of the essential protein components of an aromatic polyketide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Partial In Vitro Reconstitution of an Orphan Polyketide Synthase Associated with Clinical Cases of Nocardiosis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Azaphilone Derivatives: A Comprehensive Review of Their Bioactivity and Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Azaphilones are a structurally diverse class of fungal polyketide pigments characterized by a highly oxygenated pyranoquinone bicyclic core.[1] Produced by a wide array of fungi, particularly from the genera Penicillium, Aspergillus, Chaetomium, and Talaromyces, these natural products have garnered significant attention in the scientific community for their broad spectrum of biological activities.[1][2][3] Their unique chemical architecture, which often includes a quaternary carbon center and various substitutions, gives rise to a vast number of derivatives with promising therapeutic applications.[1][3] This technical guide provides a comprehensive literature review of azaphilone derivatives, focusing on their diverse bioactivities, with a detailed presentation of quantitative data, experimental methodologies, and the underlying signaling pathways.

Bioactivity of Azaphilone Derivatives

Azaphilone derivatives have been shown to possess a wide range of pharmacological effects, including cytotoxic, anti-inflammatory, antimicrobial, and antiviral activities.[1][3] Over the past decade, numerous novel azaphilones have been isolated and characterized, many of which exhibit potent bioactivities that make them attractive candidates for drug discovery and development.[1][2]

Anticancer and Cytotoxic Activity

A significant portion of research on azaphilones has focused on their potential as anticancer agents.[1] Many derivatives have demonstrated potent cytotoxicity against various cancer cell lines. The mechanisms underlying their anticancer effects often involve the induction of apoptosis through the modulation of key signaling pathways.[2][4]

Table 1: Cytotoxic Activity of Selected Azaphilone Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Penicilazaphilone C | B-16 (melanoma) | 0.065 | [1] |

| Penicilazaphilone C | SGC7901 (gastric) | 0.720 | [1] |

| Penidioxolane C | K562 (leukemia) | 23.94 | [5] |

| Penidioxolane C | BEL-7402 (liver) | 60.66 | [5] |

| Penidioxolane C | SGC-7901 (gastric) | 46.17 | [5] |

| Penidioxolane C | A549 (lung) | 60.16 | [5] |

| Penidioxolane C | HeLa (cervical) | 59.30 | [5] |

| Sclerotiorin | ACHN, Panc-1, Calu-1, HCT-116, H460 | 0.63 - 2.1 | [6] |

| 8a-epi-hypocrellone A | SH-SY5Y (neuroblastoma) | Selective toxicity | [7] |

| Coniellin A | MDA-MB-231 (breast) | 4.4 (NF-κB inhibition) | [8] |

| Compounds 29, 30, 33 | MGC803, AGS (gastric) | < 1 | [2] |

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases, and the search for novel anti-inflammatory agents is a continuous effort. Several azaphilone derivatives have been shown to possess potent anti-inflammatory properties, primarily by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO) and downregulating inflammatory signaling pathways like NF-κB and MAPKs.[9][10]

Table 2: Anti-inflammatory Activity of Selected Azaphilone Derivatives

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| Sclerazaphilones C-E | RAW264.7 | NO Production | 6.30 - 9.45 | [9] |

| Penicilazaphilone N | RAW264.7 | NO Production | 22.63 | [5] |

| Citrifurans A-D | RAW264.7 | NO Production | Inhibitory | [1][3] |

| Penazaphilone L | RAW264.7 | NO Production | Significant inhibition | [10] |

| Compounds 21, 51, 52, 100 | RAW264.7 | NO Production | 2.6 - 12.5 | [2] |

| Compounds 224, 228, 229, 231 | RAW264.7 | NO Production | 7.05 - 15.29 | [11] |

Antimicrobial Activity

The rise of antibiotic resistance has spurred the search for new antimicrobial compounds. Azaphilones have demonstrated activity against a range of pathogenic bacteria and fungi.[1][3]

Table 3: Antimicrobial Activity of Selected Azaphilone Derivatives

| Compound | Organism | MIC (µM or µg/mL) | Reference |

| Penicilones A-D | Methicillin-resistant Staphylococcus aureus (MRSA) | Active | [1][3] |

| Pleosporalone A | Plant pathogenic fungi | 0.39 - 0.78 µM | [1][3] |

| Pleosporalone B | Alternaria brassicicola, Fusarium oxysporum | 1.6 µg/mL | [1][3] |

| Penicitrinol Q | Bacillus subtilis | 6.2 µg/mL | [2] |

| Penctrimertone | Bacillus subtilis | 4.0 µg/mL | [2] |

| Penicitrinol Q | Staphylococcus aureus | 4.3 µg/mL | [2] |

| Penicitrinol Q | Pseudomonas aeruginosa | 11.2 µg/mL | [2] |

| Penicitrinol Q | Candida albicans | 4.0 µg/mL | [2] |

| Penicilazaphilone C | Staphylococcus aureus, Pseudomonas aeruginosa, Klebsiella pneumonia, Escherichia coli | 0.037–0.150 mM | [12] |

Antiviral Activity

Several azaphilone derivatives have been investigated for their antiviral properties, with some showing promising activity against viruses such as the human immunodeficiency virus (HIV).[2]

Table 4: Antiviral Activity of Selected Azaphilone Derivatives

| Compound | Virus | Assay | EC50 (µM) | Reference |

| Phomopsones B | HIV-1 | In vitro replication | 7.6 | [2] |

| Phomopsones C | HIV-1 | In vitro replication | 0.5 | [2] |

| Chermisinone B | Influenza A (H1N1) | CPE assay | 0.80 µg/mL | [2] |

| Helotialins A and B | HIV-1 | In vitro replication | 8.01 | [2] |

Other Bioactivities

Beyond the major activities listed above, azaphilone derivatives have also been reported to exhibit α-glucosidase inhibitory, antioxidant, and nematicidal activities.[4][13][14]

Table 5: α-Glucosidase Inhibitory Activity of Selected Azaphilone Derivatives

| Compound | Assay | IC50 (µM) | Reference |

| Talaraculone A | α-glucosidase inhibition | 78.6 | [4][13] |

| Talaraculone B | α-glucosidase inhibition | 22.9 | [4][13] |

| Acarbose (Positive Control) | α-glucosidase inhibition | 101.5 | [4][13] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this review.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

96-well plates

-

Cancer cell lines

-

Complete culture medium

-

Azaphilone derivative stock solutions (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Prepare serial dilutions of the azaphilone derivatives in culture medium.

-

Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubate the plate for 48-72 hours at 37°C.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

Anti-inflammatory Assay (Nitric Oxide Production in RAW264.7 Macrophages)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. The amount of NO is determined by measuring the concentration of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

Materials:

-

RAW264.7 cells

-

Complete culture medium

-

LPS from E. coli

-

Azaphilone derivative stock solutions (in DMSO)

-

Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite standard solution

-

96-well plates

-

Microplate reader

Procedure:

-

Seed RAW264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

-

Pre-treat the cells with various concentrations of the azaphilone derivatives for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Collect 50 µL of the culture supernatant from each well.

-

Add 50 µL of Griess Reagent to each supernatant sample.

-

Incubate for 10 minutes at room temperature in the dark.

-

Measure the absorbance at 540 nm.

-

Calculate the nitrite concentration using a sodium nitrite standard curve and determine the percentage of NO inhibition.

Antibacterial Assay (Broth Microdilution for Minimum Inhibitory Concentration - MIC)

The broth microdilution method is a standard procedure to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.

Materials:

-

Bacterial strains

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

Azaphilone derivative stock solutions

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

Dilute the bacterial suspension to achieve a final concentration of 5 x 10^5 CFU/mL in the test wells.

-

Prepare serial two-fold dilutions of the azaphilone derivatives in the growth medium in a 96-well plate.

-

Inoculate each well with the diluted bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Signaling Pathways and Mechanisms of Action

The diverse bioactivities of azaphilone derivatives stem from their ability to modulate various cellular signaling pathways. Understanding these mechanisms is crucial for their development as therapeutic agents.

Anticancer Signaling Pathways

Several azaphilone derivatives exert their anticancer effects by inducing apoptosis. For instance, Penicilazaphilone C has been shown to block the Notch signaling pathway in gastric cancer cells.[1] It inhibits the proteolytic cleavage of the Notch receptor, which in turn prevents the activation of downstream targets like PTEN/AKT, ultimately leading to apoptosis.[1] Sclerotiorin induces apoptosis in colon cancer cells by activating the pro-apoptotic protein BAX and downregulating the anti-apoptotic protein BCL-2, leading to the activation of caspase-3.[2][4] Other azaphilones have been found to inhibit the phosphorylation of MAPKs and reduce the Bax/Bcl-2 ratio, thereby preventing neuronal cell death.

Caption: Anticancer signaling pathways modulated by azaphilone derivatives.

Anti-inflammatory Signaling Pathways

The anti-inflammatory effects of azaphilones are often mediated through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway .[9][10] In response to inflammatory stimuli like LPS, NF-κB translocates to the nucleus and induces the expression of pro-inflammatory genes. Certain azaphilone derivatives, such as Penazaphilone L , have been shown to prevent the nuclear translocation of NF-κB by inhibiting the phosphorylation of upstream kinases like PI3K, PDK1, and Akt.[10] Additionally, some azaphilones inhibit the phosphorylation of IκBα, a key step in NF-κB activation.[5] The MAPK (mitogen-activated protein kinase) pathway , which is also involved in inflammatory responses, is another target of azaphilone derivatives.[8]

Caption: Anti-inflammatory signaling pathway inhibited by azaphilone derivatives.

Conclusion

Azaphilone derivatives represent a rich and diverse source of bioactive natural products with significant therapeutic potential. Their broad range of activities, including potent anticancer, anti-inflammatory, and antimicrobial effects, makes them highly attractive for further investigation in drug discovery programs. The elucidation of their mechanisms of action, particularly their ability to modulate key signaling pathways, provides a solid foundation for the rational design and development of novel therapeutic agents. This in-depth guide, by summarizing the quantitative bioactivity data, providing detailed experimental protocols, and visualizing the underlying signaling pathways, aims to serve as a valuable resource for researchers and professionals in the field, facilitating the continued exploration and exploitation of this fascinating class of fungal metabolites.

References

- 1. Penicilazaphilone C, a New Azaphilone, Induces Apoptosis in Gastric Cancer by Blocking the Notch Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. abacademies.org [abacademies.org]

- 3. researchgate.net [researchgate.net]

- 4. alliedacademies.org [alliedacademies.org]

- 5. Anti-Inflammatory Azaphilones from the Edible Alga-Derived Fungus Penicillium sclerotiorum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 7. youtube.com [youtube.com]

- 8. mdpi.com [mdpi.com]

- 9. Penazaphilones J–L, Three New Hydrophilic Azaphilone Pigments from Penicillium sclerotiorum cib-411 and Their Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. The Intricate Notch Signaling Dynamics in Therapeutic Realms of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Recent Findings in Azaphilone Pigments - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Bot Verification [worthe-it.co.za]

- 14. researchgate.net [researchgate.net]

Azaphilone-9: A Novel Modulator of Post-Transcriptional Gene Regulation via HuR Inhibition

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Azaphilone-9 (AZA-9) and its significant role in post-transcriptional gene regulation. AZA-9, a fungal-derived natural product, has emerged as a potent inhibitor of the RNA-binding protein Hu antigen R (HuR), a key regulator of mRNA stability and translation. This document outlines the mechanism of action, quantitative data, and the experimental protocols used to elucidate the function of AZA-9, offering a valuable resource for researchers in oncology, molecular biology, and drug discovery.

Introduction to Post-Transcriptional Gene Regulation and the Role of HuR

Post-transcriptional gene regulation is a critical cellular process that governs the fate of messenger RNA (mRNA) from its synthesis to its degradation. This intricate regulatory network ensures that the appropriate levels of proteins are produced at the right time. A key player in this process is the Hu antigen R (HuR) protein, a member of the ELAV/Hu family of RNA-binding proteins[1]. HuR binds to AU-rich elements (AREs) located in the 3'-untranslated region (3'-UTR) of many mRNAs[1][2][3]. This binding stabilizes the target mRNAs, preventing their rapid degradation and thereby promoting the expression of the encoded proteins[1][2].

Notably, many of the mRNAs stabilized by HuR encode for oncoproteins, cytokines, growth factors, and transcription factors that are integral to tumorigenesis[1][2][3]. Consequently, the development of small molecules that can disrupt the HuR-ARE interaction presents a promising therapeutic strategy for cancer[1][2].

This compound: A Natural Product Inhibitor of the HuR-RNA Interaction

This compound (AZA-9) is a compound derived from the fungal natural product asperbenzaldehyde[1][2]. It has been identified as a small molecule that binds to HuR and inhibits its interaction with ARE-containing mRNA[1][2][3]. This inhibitory action is achieved through the direct binding of AZA-9 to the RNA-binding cleft of HuR, effectively blocking the residues critical for RNA interaction[1][2][3].

Mechanism of Action

The primary mechanism of AZA-9 in post-transcriptional gene regulation is its competitive inhibition of the HuR-ARE interaction[1][3]. By occupying the RNA-binding pocket of HuR, AZA-9 prevents the protein from binding to its target mRNAs. This disruption leads to the destabilization and subsequent degradation of these mRNAs, ultimately downregulating the expression of the oncogenic proteins they encode.

Quantitative Data

The interaction between this compound and the HuR protein has been quantified through various biophysical assays. The following table summarizes the key quantitative data.

| Parameter | Value | Assay | Description | Reference |

| IC50 | ~1.2 μM | Fluorescence Polarization (FP) Competition Assay | Concentration of AZA-9 required to inhibit 50% of the HuR-ARE interaction. | [1][2][3] |

| Binding | Direct | Surface Plasmon Resonance (SPR) | Confirmed the direct physical interaction between AZA-9 and HuR. | [1][2][3] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of HuR-mediated mRNA stabilization and its inhibition by this compound, as well as the experimental workflow used to identify and characterize AZA-9.

References

- 1. The fungal natural product this compound binds to HuR and inhibits HuR-RNA interaction in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The fungal natural product this compound binds to HuR and inhibits HuR-RNA interaction in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Initial Screening of Azaphilone-9 Against Cancer Cell Lines: A Technical Guide

Abstract

Azaphilones are a class of fungal polyketide metabolites known for their diverse and significant biological activities, including anti-inflammatory, antimicrobial, and antitumor effects.[1][2] This technical guide focuses on the initial screening and mechanism of action of a specific derivative, Azaphilone-9 (AZA-9), as a potential anticancer agent. Derived from the fungal natural product asperbenzaldehyde, this compound has been identified as a potent inhibitor of the HuR-RNA interaction, a key process in tumorigenesis.[3][4] This document provides a comprehensive overview of its primary mechanism, summarizes key quantitative data, details relevant experimental protocols for screening, and visualizes the associated molecular pathways and workflows for researchers, scientists, and drug development professionals.

Primary Mechanism of Action: Inhibition of HuR-RNA Interaction

The principal anticancer mechanism identified for this compound is its ability to disrupt the interaction between the Human antigen R (HuR) protein and AU-rich elements (AREs) found in the 3'-untranslated region (UTR) of many oncogenic messenger RNAs (mRNAs).[3][4]

The HuR protein is an RNA-binding protein that, upon binding to AREs, stabilizes target mRNAs, leading to increased expression of proteins involved in cell proliferation, angiogenesis, and apoptosis inhibition.[4] These target mRNAs include those for several oncoproteins that are critical for tumor growth and survival.[3] By interfering with the HuR-ARE interaction, this compound effectively destabilizes these oncogenic mRNAs, reducing the translation of oncoproteins and thereby inhibiting cancer cell growth and progression.[3][4]